molecular formula C8H15N5 B8081331 N3-Cyclohexyl-1H-1,2,4-triazole-3,5-diamine

N3-Cyclohexyl-1H-1,2,4-triazole-3,5-diamine

Cat. No.: B8081331
M. Wt: 181.24 g/mol
InChI Key: SXFVDYFLFNDXKC-UHFFFAOYSA-N
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Description

N3-Cyclohexyl-1H-1,2,4-triazole-3,5-diamine is a heterocyclic compound belonging to the triazole family Triazoles are known for their versatile chemical properties and significant biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-Cyclohexyl-1H-1,2,4-triazole-3,5-diamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method starts with the reaction of cyclohexylamine with hydrazine derivatives, followed by cyclization with formic acid or its derivatives. The reaction conditions often require moderate temperatures and the presence of catalysts to facilitate the formation of the triazole ring.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N3-Cyclohexyl-1H-1,2,4-triazole-3,5-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The triazole ring allows for substitution reactions, where different functional groups can be introduced.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated compounds in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s properties.

Scientific Research Applications

N3-Cyclohexyl-1H-1,2,4-triazole-3,5-diamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and antimicrobial agent.

    Medicine: Explored for its anticancer and antifungal properties.

    Industry: Utilized in the development of corrosion inhibitors and high-energy materials.

Mechanism of Action

The mechanism by which N3-Cyclohexyl-1H-1,2,4-triazole-3,5-diamine exerts its effects involves interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The triazole ring’s nitrogen atoms play a crucial role in forming hydrogen bonds and other interactions with the target molecules.

Comparison with Similar Compounds

Similar Compounds

    1H-1,2,4-Triazole-3,5-diamine: Shares the triazole core but lacks the cyclohexyl group.

    1-Acyl-1H-1,2,4-triazole-3,5-diamine: Contains an acyl group instead of the cyclohexyl group.

Uniqueness

N3-Cyclohexyl-1H-1,2,4-triazole-3,5-diamine is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties. This modification can enhance the compound’s stability, solubility, and interaction with biological targets, making it a valuable candidate for various applications.

Properties

IUPAC Name

3-N-cyclohexyl-1H-1,2,4-triazole-3,5-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N5/c9-7-11-8(13-12-7)10-6-4-2-1-3-5-6/h6H,1-5H2,(H4,9,10,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXFVDYFLFNDXKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2=NNC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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